molecular formula C21H23Cl2N3O3 B12499286 Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12499286
M. Wt: 436.3 g/mol
InChI Key: OPEJQWNZMLUMPL-UHFFFAOYSA-N
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Description

METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a methyl ester group, a dichlorobenzamido group, and an ethylpiperazinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dichlorobenzamido Intermediate: This step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the dichlorobenzamido intermediate.

    Coupling with Piperazine: The intermediate is then reacted with 4-ethylpiperazine under suitable conditions to form the piperazinyl derivative.

    Esterification: Finally, the benzoate core is esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylpiperazinyl group, in particular, may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C21H23Cl2N3O3

Molecular Weight

436.3 g/mol

IUPAC Name

methyl 3-[(3,4-dichlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H23Cl2N3O3/c1-3-25-8-10-26(11-9-25)19-7-5-15(21(28)29-2)13-18(19)24-20(27)14-4-6-16(22)17(23)12-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,27)

InChI Key

OPEJQWNZMLUMPL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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